N-(2,5-dimethoxyphenyl)-6-fluoro-4-hydroxyquinoline-3-carboxamide
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Overview
Description
The compound “N-(2,5-dimethoxyphenyl)-6-fluoro-4-hydroxyquinoline-3-carboxamide” is a derivative of quinoline, which is a heterocyclic aromatic organic compound. It has a carboxamide group attached to the quinoline ring, and a 2,5-dimethoxyphenyl group attached to the nitrogen of the carboxamide. The presence of the fluoro and hydroxy substituents on the quinoline ring may significantly alter the compound’s properties .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a quinoline ring, a carboxamide group, and a 2,5-dimethoxyphenyl group. The positions of the fluoro and hydroxy substituents on the quinoline ring could significantly influence the compound’s chemical properties and reactivity .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The presence of various functional groups could allow for a range of reactions, including substitutions, additions, and eliminations .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the presence of various functional groups. These could include its solubility, melting point, boiling point, and reactivity .Scientific Research Applications
- Research Focus : Studies have explored its hallucinogenic effects, affinity for 5-HT2A receptors, and toxic effects. Case reports describe tachycardia, hypertension, hallucinations, rhabdomyolysis, acute kidney injury, and fatalities associated with 25I-NBOMe use .
- Research Findings : Researchers have identified 15 metabolites in urine samples and liver microsomes. The 2’- and 5’-desmethyl metabolites are potential biomarkers for 25I-NBOMe usage .
Psychoactive Effects and Toxicity
Metabolism and Biomarkers
Risk Assessment and Regulation
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds such as 2c and nbome drugs are known to be potent agonists of the5-hydroxytryptamine receptor .
Mode of Action
Based on its structural similarity to other phenethylamines, it is likely that it interacts with its target receptors to induce a series of intracellular events, potentially leading to changes in neuronal signaling .
Biochemical Pathways
Similar compounds are known to affect the serotonergic system, which plays a crucial role in mood regulation, sleep, and cognition .
Pharmacokinetics
A related compound, 25b-nbf, was found to be extensively metabolized in human hepatocytes into 33 metabolites via hydroxylation, o-demethylation, bis-o-demethylation, n-debenzylation, glucuronidation, sulfation, and acetylation . The metabolism of 25B-NBF was catalyzed by several cytochrome P450 (CYP) and UDP-glucuronosyltransferase (UGT) enzymes .
Result of Action
Similar compounds are known to have psychoactive effects, potentially altering mood, perception, and cognition .
properties
IUPAC Name |
N-(2,5-dimethoxyphenyl)-6-fluoro-4-oxo-1H-quinoline-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN2O4/c1-24-11-4-6-16(25-2)15(8-11)21-18(23)13-9-20-14-5-3-10(19)7-12(14)17(13)22/h3-9H,1-2H3,(H,20,22)(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXEMTMYZFOAILB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)C2=CNC3=C(C2=O)C=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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